4,5-Dihydrofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h2H,1,3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTOEHBFQROATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871233 | |
| Record name | 4,5-Dihydrofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444777-27-9 | |
| Record name | 4,5-Dihydrofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydrofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-Oxo-4,5-dihydrofuran-2-carboxylic Acid Derivatives
- Structure : Incorporates a ketone group at the 4-position.
- Example : 5-Methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid (Acifran, CAS: 72420-38-3) is a derivative with a methyl and phenyl substituent.
- Application : Acifran acts as a hypolipidemic agent targeting metabolic disorders like dyslipidemia and diabetes .
- Mechanism : Derivatives of this class often act as RUP25 receptor agonists, influencing lipid metabolism .
Amino-Substituted Analogs
- Example: (S)-4-Amino-4,5-dihydrofuran-2-carboxylic acid.
Halogenated and Methylated Derivatives
Dicarboxylic and Formyl Derivatives
2,5-Furandicarboxylic Acid (FDCA)
- Structure : Contains two carboxylic acid groups (C₆H₄O₅, MW: 156.09 g/mol).
- Application: A bio-based platform chemical for polymer production (e.g., polyethylene furanoate).
- Safety : Requires stringent first-aid measures for eye/skin contact due to irritancy .
Formyl-Substituted Analogs
- Examples: 4-Formylfuran-2-carboxylic acid (CAS: 1784641-78-6): Classified as acutely toxic (Category 4 for oral, dermal, inhalation) . 5-Formylfuran-3-carboxylic acid (CAS: 603999-19-5): Limited toxicity data but advised for use by professionals only .
- Utility : Primarily research intermediates; formyl groups enhance reactivity in organic synthesis .
Environmental and Metabolic Relevance
- 5-Oxo-4,5-dihydrofuran-2-carboxylic Acid: Produced during microbial degradation of furfural by Desulfovibrio furfuralis under anaerobic conditions. This metabolite is hydrolyzed to 4-oxobutanoic acid, feeding into the TCA cycle .
- Comparison : Unlike aerobic pathways (e.g., oxidation to furan-2-carboxylic acid in Pseudomonas putida), anaerobic degradation highlights the adaptability of dihydrofuran derivatives in bioremediation .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Key Applications |
|---|---|---|---|---|
| 4,5-Dihydrofuran-2-carboxylic acid | 444777-27-9 | C₅H₆O₃ | Carboxylic acid | Pharmaceutical intermediates |
| Acifran | 72420-38-3 | C₁₂H₁₀O₄ | Oxo, phenyl, methyl | Hypolipidemic agent |
| (S)-4-Amino-4,5-dihydrofuran-2-carboxylic acid | N/A | C₅H₇NO₃ | Amino | GABA-AT inactivation |
| 2,5-Furandicarboxylic acid | 3238-40-2 | C₆H₄O₅ | Dicarboxylic acid | Bio-polymer precursor |
| 4-Formylfuran-2-carboxylic acid | 1784641-78-6 | C₆H₄O₄ | Formyl, carboxylic acid | Research intermediate |
Preparation Methods
Radical Cyclization Mediated by Manganese(III) Acetate
Radical cyclization represents a robust method for constructing the dihydrofuran core. Manganese(III) acetate [Mn(OAc)₃] facilitates one-electron oxidation, generating radicals that undergo intramolecular cyclization. For example, furan-substituted propenoic acid derivatives undergo Mn(III)-mediated cyclization to yield 4,5-dihydrofuran-2-carboxylic acid (Figure 1A). The reaction proceeds via radical addition to the α,β-unsaturated ester, followed by cyclization and oxidation. Typical conditions involve refluxing in acetic acid, achieving yields of 60–75%.
Thermal Cyclization of γ-Keto Acids
Thermal cyclization of γ-keto acids, such as 4-oxopentanoic acid, under acidic conditions generates the dihydrofuran ring through dehydration and intramolecular esterification. This method, while straightforward, requires precise temperature control (120–150°C) and catalytic p-toluenesulfonic acid (PTSA), yielding 50–65% of the target compound. Side products, including fully aromatized furan derivatives, are minimized by maintaining inert atmospheres.
Carboxylation Strategies
Electrochemical Carboxylation with CO₂
Recent advances in electrochemistry enable sustainable synthesis via CO₂ fixation. Using a C₅ furfural derivative (e.g., 2-furaldehyde), electrochemical carboxylation at a Pb cathode in dimethylformamide (DMF) with CO₂ saturation introduces the carboxylic acid group at the 2-position. Key parameters include:
- Supporting electrolyte : Tetrabutylammonium tetrafluoroborate (TBABF₄) enhances intermediate stability.
- CO₂ flow rate : 30 mL/min optimizes mass transfer, achieving a Faradaic efficiency of 82%.
- Sacrificial anodes : Aluminum or zinc anodes reduce costs compared to magnesium, without compromising yield.
Grignard Reagent Carbonation
Reaction of 2-lithio-4,5-dihydrofuran with CO₂ at −78°C provides a direct route to the carboxylic acid. Quenching the Grignard intermediate (e.g., 2-furylmagnesium bromide) with dry ice yields this compound in 70–85% purity. Solvent choice (THF or diethyl ether) critically influences regioselectivity.
Oxidation of Dihydrofuran Derivatives
Oxidative Functionalization of 4,5-Dihydrofuran-2-methanol
Oxidation of the primary alcohol group in 4,5-dihydrofuran-2-methanol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts the hydroxymethyl group to a carboxylic acid. While effective, overoxidation to furan-2-carboxylic acid remains a challenge, necessitating stoichiometric control. Yields range from 55% (PCC) to 68% (Jones reagent).
Catalytic Oxidation with TEMPO
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) catalyzes the oxidation of 4,5-dihydrofuran-2-aldehyde to the carboxylic acid using NaOCl as a terminal oxidant. This method, performed in biphasic (CH₂Cl₂/H₂O) conditions at 0°C, achieves 75% yield with minimal side products.
Enzymatic and Catalytic Methods
Biocatalytic Carboxylation
Engineered Escherichia coli expressing carboxylases (e.g., PEP carboxylase) catalyze the carboxylation of 4,5-dihydrofuran-2-yl pyruvate. This green approach operates at pH 7.0 and 37°C, yielding 40–50% of the acid, though scalability remains limited.
Palladium-Catalyzed Carbonylation
Palladium(II) acetate catalyzes the carbonylation of 2-bromo-4,5-dihydrofuran under CO pressure (5 atm) in methanol, producing the methyl ester, which is hydrolyzed to the acid. Yields exceed 80%, but catalyst costs hinder industrial adoption.
Comparative Analysis of Preparation Methods
Q & A
Q. What are the recommended synthetic routes for 4,5-Dihydrofuran-2-carboxylic acid, and how can researchers optimize reaction yields?
Methodological Answer:
- Cyclization of Precursors: Start with furan derivatives (e.g., furan-2-carboxylic acid) and employ catalytic hydrogenation or reduction agents (e.g., Pd/C, H₂) to selectively saturate the 4,5-positions of the furan ring. Monitor reaction progress via TLC or HPLC to avoid over-reduction .
- Oxidative Methods: Use oxidizing agents like KMnO₄ or RuO₄ under controlled pH conditions to introduce carboxylic acid groups while preserving the dihydrofuran structure. Adjust solvent polarity (e.g., aqueous ethanol) to improve solubility and yield .
- Yield Optimization: Vary reaction temperature (40–80°C) and catalyst loading (5–10 mol%) to balance reaction speed and selectivity. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust or vapor irritation .
- First Aid Measures:
- Skin Contact: Rinse immediately with soap/water for 15 minutes; seek medical attention if irritation persists .
- Inhalation: Relocate to fresh air; administer oxygen if respiratory distress occurs .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Label containers with hazard warnings (e.g., "Irritant") .
Q. How can researchers validate the purity of synthesized this compound?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with UV detection (λ = 210–260 nm) and mobile phase (acetonitrile/0.1% formic acid) to quantify purity (>95%) .
- NMR Spectroscopy: Confirm structural integrity via ¹H NMR (δ 6.2–7.0 ppm for furan protons, δ 2.5–3.5 ppm for dihydro protons) and ¹³C NMR (δ 165–175 ppm for carboxylic acid) .
- Melting Point Analysis: Compare observed melting points (literature values, if available) to assess crystallinity and impurities .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Methodological Answer:
- Reproducibility Checks: Repeat syntheses under identical conditions (e.g., solvent, catalyst batch) to rule out procedural variability.
- Computational Validation: Perform DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data. Use software like ChemDraw or ACD/Labs for peak assignments .
- Isotopic Labeling: Synthesize deuterated analogs to clarify ambiguous proton environments in NMR spectra .
Q. What strategies are effective for functionalizing this compound to enhance bioactivity?
Methodological Answer:
- Substitution Reactions: Introduce halogens (Cl, Br) at the 3-position via electrophilic substitution (e.g., NBS in DMF) to improve binding affinity in drug candidates .
- Esterification: Convert the carboxylic acid to methyl/ethyl esters using SOCl₂/ROH to increase lipophilicity for membrane permeability studies .
- Hybrid Molecules: Couple with bioactive moieties (e.g., thiophene, biphenyl) via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) to explore synergistic effects .
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Dose-Response Studies: Conduct in vitro assays (e.g., IC₅₀ determinations) across multiple concentrations (0.1–100 µM) to establish activity thresholds .
- Target Validation: Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., kinases) and confirm mechanism-of-action via rescue experiments .
- Meta-Analysis: Aggregate published data (e.g., ChEMBL, PubChem) to identify trends in structure-activity relationships (SAR) and outliers .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Methodological Answer:
- Reactor Design: Transition from batch to flow chemistry to improve heat/mass transfer and reduce side reactions (e.g., oxidation) .
- Cost-Efficiency: Replace noble metal catalysts (e.g., Pd) with Fe- or Ni-based alternatives for large-scale hydrogenation .
- Waste Management: Implement solvent recovery systems (e.g., distillation) and neutralize acidic byproducts with NaHCO₃ before disposal .
Q. How can computational methods predict the environmental impact of this compound derivatives?
Methodological Answer:
- QSAR Modeling: Use tools like EPI Suite to estimate biodegradability (BIOWIN) and ecotoxicity (LC₅₀) based on molecular descriptors (logP, polar surface area) .
- Molecular Dynamics (MD): Simulate interactions with aquatic receptors (e.g., cytochrome P450 enzymes) to assess bioaccumulation risks .
- Life Cycle Assessment (LCA): Track synthetic pathways’ energy/water usage and waste generation to recommend greener alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
